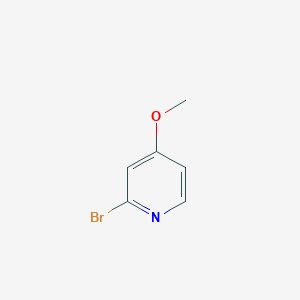

2-Bromo-4-methoxypyridine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBDARKONATUHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406217 | |

| Record name | 2-Bromo-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89488-29-9 | |

| Record name | 2-Bromo-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Enduring Legacy of the Pyridine Ring: A Technical Guide to its History, Synthesis, and Impact on Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect of Molecular Function

The pyridine ring, a simple six-membered aromatic heterocycle, is a cornerstone of modern chemistry. Though structurally similar to benzene, the substitution of a single carbon atom with nitrogen imbues the ring with a unique set of electronic and chemical properties that have been masterfully exploited by nature and scientists alike. This seemingly minor alteration creates a polar, weakly basic scaffold capable of participating in hydrogen bonding and a variety of chemical transformations, making it a privileged structure in the design of functional molecules.[1][2] From the vibrant hues of synthetic dyes to the life-saving efficacy of modern pharmaceuticals, the influence of the substituted pyridine is both profound and pervasive. In the last decade alone, 54 new drugs approved by the US FDA have featured a pyridine core, with a significant number targeting cancer and central nervous system disorders.[3][4][5][6]

This in-depth technical guide provides a comprehensive exploration of the history, synthesis, and profound impact of substituted pyridines on the field of drug development. We will journey through the early discoveries that unveiled this fundamental heterocycle, delve into the seminal synthetic methodologies that enabled its widespread use, and analyze its critical role in the function of blockbuster drugs. This guide is designed to be a valuable resource for researchers and scientists, offering not only a historical perspective but also practical, field-proven insights and detailed experimental protocols.

I. A Historical Perspective: From Coal Tar to Controlled Synthesis

The story of pyridine begins not in a pristine laboratory, but in the smoky byproducts of industrial processes.

The Early Days: Isolation and Structural Elucidation

In the mid-19th century, Scottish chemist Thomas Anderson was investigating the components of bone oil, a foul-smelling liquid obtained from the destructive distillation of bones. In 1846, he isolated a colorless, water-soluble liquid with a pungent odor, which he named "picoline".[1] A few years later, he isolated pyridine itself from coal tar.[1] However, the true chemical nature of these substances remained a mystery for several decades.

It was not until 1869 that Wilhelm Körner, and independently James Dewar in 1871, proposed the correct cyclic structure of pyridine, analogous to benzene with one CH group replaced by a nitrogen atom.[1] This structural hypothesis was a pivotal moment, paving the way for a deeper understanding of its chemistry and reactivity. The first successful synthesis of a pyridine derivative was achieved by William Ramsay in 1876, who prepared pyridine by passing a mixture of acetylene and hydrogen cyanide through a red-hot iron tube. While groundbreaking, this method was far from practical for producing substituted derivatives.[1]

The Dawn of Rational Synthesis: Hantzsch and Chichibabin

The late 19th and early 20th centuries witnessed the development of the first truly practical and versatile methods for constructing the pyridine ring, laying the foundation for the explosion in pyridine chemistry that would follow.

Arthur Hantzsch's Enduring Contribution (1881): In 1882, German chemist Arthur Hantzsch reported a multi-component reaction that would become one of the most important methods for pyridine synthesis.[7][8][9][10] The Hantzsch pyridine synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, typically ammonia or ammonium acetate.[8][9] This reaction first produces a 1,4-dihydropyridine, which can then be oxidized to the corresponding aromatic pyridine.[7][8] The simplicity and modularity of the Hantzsch synthesis allowed for the preparation of a wide variety of substituted pyridines and dihydropyridines, opening the door to systematic studies of their properties and reactivity.[10]

Aleksei Chichibabin's Versatile Approach (1924): In 1924, Russian chemist Aleksei Chichibabin developed another landmark method for pyridine synthesis.[11][12] The Chichibabin pyridine synthesis is a condensation reaction of aldehydes, ketones, α,β-unsaturated carbonyl compounds, or a combination thereof, with ammonia.[11][12] This reaction is particularly useful for the industrial production of simple, alkyl-substituted pyridines.[11] While the yields can be modest, the low cost of the starting materials and the simplicity of the procedure have ensured its continued relevance.[11]

These pioneering efforts transformed the study of pyridines from the isolation of natural products to a field of rational design and synthesis, setting the stage for their eventual prominence in medicinal chemistry.

II. The Synthetic Chemist's Toolkit: Core Methodologies for Pyridine Construction

The ability to efficiently and selectively construct the pyridine ring with a desired substitution pattern is crucial for both academic research and industrial drug development. Over the past century, a diverse array of synthetic methods has been developed, ranging from classical condensation reactions to modern transition-metal-catalyzed approaches.

A. Classical Condensation Reactions: The Foundation of Pyridine Synthesis

These multi-component reactions are valued for their ability to construct the pyridine ring from simple, acyclic precursors in a single step.

As mentioned, this reaction is a cornerstone of pyridine synthesis. Its mechanism involves a series of well-understood steps, making it a predictable and reliable method.

Mechanism: The reaction proceeds through a Knoevenagel condensation of the aldehyde with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound. Concurrently, the second equivalent of the β-ketoester reacts with ammonia to form an enamine. A subsequent Michael addition of the enamine to the α,β-unsaturated carbonyl, followed by cyclization and dehydration, yields the 1,4-dihydropyridine.[7][9]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis [ouci.dntb.gov.ua]

- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. thieme.de [thieme.de]

- 12. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]

theoretical studies on 2-halopyridine reactivity

An In-depth Technical Guide to Theoretical Studies on 2-Halopyridine Reactivity

Authored by: A Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Halopyridines are foundational scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Their utility is intrinsically linked to the reactivity of the carbon-halogen bond, which serves as a linchpin for molecular diversification. Understanding the nuances of this reactivity is paramount for designing efficient synthetic routes and for the rational design of novel chemical entities. This technical guide provides a comprehensive exploration of the theoretical and computational methodologies employed to dissect the reactivity of 2-halopyridines. We will delve into the core principles of their reaction mechanisms, focusing on Nucleophilic Aromatic Substitution (SNAr), and detail the computational workflows that grant atomic-level insight into these transformations. This document is intended to be a field-proven guide, bridging quantum chemical theory with practical application for professionals in chemical and pharmaceutical development.

The Electronic Landscape of 2-Halopyridines: A Primer on Reactivity

The pyridine ring, an isoelectronic analogue of benzene, possesses a unique electronic character due to the presence of the electronegative nitrogen atom. This nitrogen atom imparts a π-deficient nature to the ring system, rendering the carbon atoms, particularly at the C2 (α) and C4 (γ) positions, electrophilic and thus susceptible to nucleophilic attack.[2][3] This intrinsic electronic property is the cornerstone of 2-halopyridine reactivity.

The most prevalent reaction pathway for 2-halopyridines is the Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][4] Unlike nucleophilic substitution on aliphatic systems, this process does not occur in a single concerted step. Instead, it proceeds via a two-step addition-elimination sequence:

-

Nucleophilic Addition: The nucleophile attacks the electrophilic carbon atom bonded to the halogen (the ipso-carbon), breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex .[4][5] The stability of this intermediate is crucial to the overall reaction rate. The electron-withdrawing nitrogen atom in the pyridine ring is pivotal, as it helps to delocalize and stabilize the negative charge through resonance.[2]

-

Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the halide ion.

The overall rate of the SNAr reaction is determined by the slowest of these two steps. This mechanistic duality gives rise to a fascinating and often non-intuitive dependence on the nature of the halogen atom, a phenomenon known as the "element effect."[6]

The "Element Effect": Causality in Halogen Reactivity

A common misconception is that C-F bonds, being the strongest carbon-halogen bonds, would be the most difficult to break and thus lead to the slowest reactions. In many SNAr reactions involving 2-halopyridines, the opposite is true.

-

When Nucleophilic Attack is Rate-Determining: The reactivity order is typically F > Cl > Br > I .[4] This is because the rate-determining step is the formation of the Meisenheimer complex. Fluorine, being the most electronegative halogen, exerts a powerful inductive effect, stabilizing the developing negative charge in the transition state and the subsequent intermediate. This stabilization lowers the activation energy of the first step, accelerating the overall reaction.[4] For instance, 2-fluoropyridine reacts approximately 320 times faster than 2-chloropyridine with sodium ethoxide.[7]

-

When Leaving Group Expulsion is Rate-Determining: The trend can be inverted to I > Br > Cl > F .[4] This scenario is less common but can occur with highly reactive, localized nucleophiles. Here, the reaction rate is dictated by the C-X bond strength, and the weaker bonds (C-I, C-Br) are broken more easily.

Computational studies are indispensable for dissecting which step is rate-limiting under specific conditions by calculating the energy barriers for both the addition and elimination steps.

Caption: Generalized SNAr reaction pathway for 2-halopyridines.

The Computational Scientist's Toolkit: Methodologies for Reactivity Prediction

Quantum chemical calculations have become a powerful tool for predicting and rationalizing the reactivity of substituted pyridines.[8] Among the available methods, Density Functional Theory (DFT) offers the best compromise between computational cost and accuracy for systems of this size.[9][10][11]

A typical DFT study on 2-halopyridine reactivity involves the use of a hybrid functional, such as B3LYP , paired with a Pople-style basis set like 6-311++G(d,p) or a correlation-consistent basis set.[9][12][13] These combinations have been shown to provide reliable geometries and energies.[12]

Key Performance Indicators from Theoretical Calculations

-

Activation and Reaction Energies: The core of reactivity analysis lies in mapping the potential energy surface of the reaction. By calculating the energies of reactants, transition states, intermediates, and products, we can determine the activation energy (ΔE‡), which is the energy barrier that must be overcome for the reaction to proceed. The difference in activation energies between two competing pathways (e.g., substitution at C2 vs. C5) allows for a quantitative prediction of selectivity.[14]

-

Frontier Molecular Orbital (FMO) Analysis: The reactivity can often be rationalized by examining the molecule's frontier orbitals. For a nucleophilic attack, the key orbital is the Lowest Unoccupied Molecular Orbital (LUMO) . The regions of the molecule where the LUMO has the largest lobes indicate the most electrophilic sites, which are most susceptible to nucleophilic attack.[14] Computational software can generate LUMO maps that visually guide the prediction of regioselectivity.[14]

-

Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution in a molecule. Red regions indicate areas of high electron density (negative potential), while blue regions signify electron-deficient areas (positive potential). A nucleophile will be electrostatically drawn to the most electron-deficient (bluest) regions of the 2-halopyridine, providing another layer of insight into site selectivity.

Table 1: Comparison of Reactivity Indicators for Chloropyridine Isomers

| Property | 2-Chloropyridine | 3-Chloropyridine | 4-Chloropyridine | Rationale for SNAr |

| LUMO Lobe on C-Cl | Large | Small | Large | Indicates high electrophilicity at the C-Cl carbon. |

| ESP at C-Cl Carbon | Highly Positive | Moderately Positive | Highly Positive | Strong electrostatic attraction for nucleophiles. |

| Intermediate Stability | High (Charge on N) | Low (No charge on N) | High (Charge on N) | The negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[2][3] |

| Predicted SNAr Reactivity | High | Very Low | High | Positions 2 and 4 are activated towards SNAr due to resonance stabilization of the intermediate. |

A Self-Validating System: Standard Operating Protocol for Theoretical Analysis

To ensure trustworthiness and reproducibility, a theoretical investigation into the SNAr reactivity of a 2-halopyridine should follow a rigorous, self-validating workflow.

Step-by-Step Computational Protocol

-

Geometry Optimization: The first step is to calculate the lowest energy structure (geometry) of all species involved: reactants (2-halopyridine, nucleophile), the Meisenheimer intermediate, the transition states connecting them, and the final products.

-

Frequency Analysis: A vibrational frequency calculation must be performed on all optimized structures. This is a critical validation step.

-

Reactants, Intermediates, Products: Must have zero imaginary frequencies, confirming they are true energy minima.

-

Transition States: Must have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the C-Nu bond forming or the C-X bond breaking).

-

-

Transition State Search: Locating the transition state (the peak of the energy barrier) is often the most challenging step. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) are commonly employed.

-

Intrinsic Reaction Coordinate (IRC) Calculation: To definitively confirm that a located transition state connects the intended reactant and product, an IRC calculation is performed. This traces the reaction path downhill from the transition state in both forward and reverse directions, ensuring it leads to the correct minima.

-

Energy Profile Construction: With all energies and validated structures, a reaction energy profile is constructed. This plot visualizes the entire reaction pathway, clearly identifying the activation energies for each step and thus the rate-determining step.

Caption: A standard workflow for the theoretical investigation of a reaction mechanism.

Summary and Outlook

The theoretical study of 2-halopyridine reactivity provides indispensable insights that complement and guide experimental work. By leveraging computational tools like Density Functional Theory, researchers can dissect complex reaction mechanisms, predict reactivity trends, and rationalize selectivity with a high degree of confidence. The principles and protocols outlined in this guide—from understanding the electronic basis of reactivity to executing a rigorous computational workflow—form a robust framework for investigation. As computational power continues to grow, these theoretical models will become even more critical in accelerating the discovery and development of novel pharmaceuticals and advanced materials built upon the versatile 2-halopyridine scaffold.

References

- Theoretical and Computational Approaches to the Study of Substituted Pyridines: A Methodological Overview. (n.d.). Benchchem.

- Quantum Chemical Calculations for Substituted Pyridines: An In-depth Technical Guide. (n.d.). Benchchem.

- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (n.d.). PMC.

- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (n.d.). ResearchGate.

- Amination of 2-halopyridines. (n.d.). ResearchGate.

- Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. (n.d.). ResearchGate.

- Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. (n.d.). PMC.

- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). NIH.

- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014, June 25). Organic & Biomolecular Chemistry (RSC Publishing).

- A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. (2023, February 13). Journal of Chemical Reviews.

- A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution. (n.d.). Benchchem.

- Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. (2022, November 22). Arch Pharm (Weinheim).

- Synthesis, computational and biological evaluation of some new pyridine Derivatives. (2022, August 22). ResearchGate.

- SNAr reactions of pi-deficient aromatic rings. (2020, February 2). YouTube.

- Vibrational spectra, structure, and theoretical calculations of 2-chloro- and 3-chloropyridine and 2-bromo- and 3-bromopyridine. (n.d.). ResearchGate.

- Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. (n.d.). ResearchGate.

- SNAr Reaction of Polyhalogenated Heterocycles. (n.d.). WuXi Biology.

- Nucleophilic substitution reactions in pyridine. (n.d.). Química Organica.org.

Sources

- 1. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. wuxibiology.com [wuxibiology.com]

Introduction: The Strategic Importance of a Versatile Heterocyclic Intermediate

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Bromo-4-methoxypyridine

In the landscape of modern organic synthesis and drug discovery, heterocyclic compounds form the foundation of countless therapeutic agents and functional materials.[1] Among these, this compound (CAS No. 89488-29-9) has emerged as a particularly valuable and versatile building block.[1][2][3] Its strategic placement of a reactive bromine atom and an electron-donating methoxy group on an electron-deficient pyridine ring creates a unique chemical profile, ripe for selective functionalization.

This guide provides an in-depth exploration of this compound, moving beyond a simple catalog of reactions to explain the underlying principles that govern its reactivity. For researchers, medicinal chemists, and drug development professionals, a thorough understanding of this intermediate is crucial for leveraging its full potential in constructing complex molecular architectures, from novel pharmaceutical candidates to advanced materials.[1][2][4]

Core Physicochemical Properties

A foundational understanding begins with the compound's basic physical and chemical properties, which dictate its handling, storage, and behavior in reaction systems.

| Property | Value | Reference |

| CAS Number | 89488-29-9 | [2][5][6] |

| Molecular Formula | C₆H₆BrNO | [2][5][6] |

| Molecular Weight | 188.02 g/mol | [2][5][6] |

| Appearance | Off-white to pale yellow or light-brown liquid or solid | [2] |

| Boiling Point | 220 - 222 °C | [4] |

| Melting Point | 46 - 48 °C | [4] |

| Purity | ≥ 95-98% (typical) | [2][7] |

| Storage Conditions | Store at 0-8 °C or room temperature, tightly closed | [2] |

Synthesis of this compound: Building the Foundation

The accessibility of this compound is a key factor in its widespread use. Several synthetic routes have been established, with two primary methods demonstrating practical utility. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Method 1: Nucleophilic Aromatic Substitution (SNA)

This route involves the substitution of a chloro group with a methoxy group.

-

Reaction: 2-Bromo-4-chloropyridine is treated with sodium methoxide in a polar aprotic solvent like DMSO.

-

Causality: The electron-deficient nature of the pyridine ring facilitates nucleophilic attack. The reaction is typically heated to high temperatures (e.g., 120 °C) to overcome the activation energy for the substitution.[5][8]

Method 2: Directed Ortho-Metalation (DoM)

This is a more elegant approach that leverages the directing effect of the methoxy group in 4-methoxypyridine.

-

Reaction: 4-methoxypyridine is first deprotonated at the C2 position using a strong base like n-butyllithium (n-BuLi) in the presence of an activating agent, followed by quenching the resulting lithiated intermediate with a bromine source.[5]

-

Causality: The methoxy group at C4 directs the deprotonation to the adjacent C3 and C5 positions. However, the pyridine nitrogen's inductive effect makes the C2 and C6 protons most acidic. A combination of a strong base and a chelating agent like N,N-dimethylethanolamine facilitates selective deprotonation at C2. The subsequent addition of an electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrachloroethane, installs the bromine atom at the desired position.[5]

Caption: Workflow for the synthesis of this compound via DoM.

Detailed Protocol: Synthesis via Directed Ortho-Metalation[5]

-

Reagent Preparation: In an oven-dried, nitrogen-flushed flask, dissolve N,N-dimethylethanolamine (2.0 eq) in anhydrous hexanes.

-

Base Activation: Cool the solution to -20 °C in a cooling bath. Add n-butyllithium (n-BuLi, 4.0 eq) dropwise. Stir the mixture under nitrogen for 30 minutes.

-

Deprotonation: Add 4-methoxypyridine (1.0 eq) dropwise to the reaction mixture. The solution will typically turn a distinct color (e.g., orange). Stir for one hour at -20 °C.

-

Bromination: Cool the reaction mixture to -78 °C. In a separate flask, prepare a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (2.4 eq) in anhydrous tetrahydrofuran (THF). Add this solution dropwise to the lithiated pyridine solution.

-

Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Cool the mixture to 0 °C and carefully quench the reaction by adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting residue by high-performance liquid chromatography (HPLC) or column chromatography to yield this compound.

Chemical Reactivity: A Hub for Molecular Diversification

The true power of this compound lies in its predictable and versatile reactivity. The C2-Br bond is the primary locus of transformation, serving as a handle for forming new carbon-carbon and carbon-heteroatom bonds, predominantly through transition-metal-catalyzed cross-coupling reactions.[9][10]

Caption: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

This reaction is a cornerstone for creating biaryl and hetero-biaryl structures, which are prevalent motifs in pharmaceuticals.[11][12]

-

Mechanism Insight: The reaction involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with a boronate species (formed from a boronic acid and a base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[13] The choice of base is critical for activating the boronic acid.[13][14]

-

Application: Essential for synthesizing complex scaffolds where a new aryl or heteroaryl group is required at the 2-position of the pyridine ring.

Comparative Yields with Various Boronic Acids The electronic nature of the boronic acid partner influences the reaction efficiency. The following data, while based on the analogous 2-Bromo-4-methylpyridine, provides a strong predictive framework.

| Boronic Acid | Substituent Type | Expected Yield | Rationale |

| Phenylboronic acid | Neutral | Good to Excellent | Standard coupling partner, versatile and reliable.[11] |

| 4-Methoxyphenylboronic acid | Electron-Donating | Excellent | Electron-donating groups can facilitate the transmetalation step, often leading to higher yields.[11] |

| 4-Chlorophenylboronic acid | Electron-Withdrawing | Good | Electron-withdrawing groups can sometimes slow the reaction but still provide good yields.[11] |

| 3-Thienylboronic acid | Heteroaromatic | Good to Excellent | Demonstrates the reaction's tolerance for heteroaromatic partners, crucial for drug discovery.[11] |

General Protocol: Suzuki-Miyaura Coupling[12][15]

-

Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 3-5 mol%).

-

Solvent: Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three times. Add a degassed solvent system, such as a 4:1 mixture of 1,4-Dioxane and water, via syringe.

-

Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress using TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue via column chromatography.

Buchwald-Hartwig Amination

This reaction is one of the most powerful methods for forming C-N bonds, enabling the synthesis of substituted anilines and related compounds that are vital for medicinal chemistry.[15][16]

-

Mechanism Insight: The catalytic cycle is similar to the Suzuki coupling but involves an amine instead of a boronic acid. A strong, non-nucleophilic base (e.g., NaOtBu) is required to deprotonate the amine, forming a palladium-amido intermediate which then undergoes reductive elimination.[15][17] The choice of phosphine ligand is critical to stabilize the catalyst and promote the final reductive elimination step.[16][17]

-

Application: Widely used to introduce primary or secondary amine functionalities, which are common in bioactive molecules for modulating solubility and target binding.

General Protocol: Buchwald-Hartwig Amination[16]

-

Inert Atmosphere: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP or SPhos, 1.5-10 mol%), and a strong base (e.g., NaOtBu, 1.4 eq) to a Schlenk tube.

-

Catalyst Pre-formation: Add anhydrous toluene and stir for 10-15 minutes at room temperature.

-

Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq).

-

Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up and Purification: Cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent. Wash the combined organic layers, dry, concentrate, and purify by column chromatography.

Spectroscopic Characterization

Accurate characterization is essential for verifying the identity and purity of this compound.

| Technique | Expected Data |

| ¹H NMR | Expect three distinct signals in the aromatic region corresponding to the pyridine ring protons (H-3, H-5, H-6) and one singlet in the aliphatic region for the methoxy (-OCH₃) protons. The chemical shifts will be influenced by the bromine, methoxy group, and ring nitrogen. |

| ¹³C NMR | Expect six signals: five for the pyridine ring carbons and one for the methoxy carbon. The carbon attached to the bromine (C-2) will be significantly downfield. |

| Mass Spec (ESI) | The molecular ion peak [M+H]⁺ should be observed at m/z 189, reflecting the molecular weight of 188.02.[5][8] The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two peaks at m/z 189 and 191. |

| IR Spectroscopy | Characteristic absorption bands for C-O stretching (ether), C=C and C=N stretching (aromatic ring), and C-Br stretching are expected. |

Applications in Research and Drug Development

The synthetic versatility of this compound makes it a high-value intermediate across multiple scientific domains.

-

Pharmaceutical Synthesis: It is a key intermediate in the development of various pharmaceutical agents.[1][2] Its structure is a precursor for compounds with potential anti-inflammatory and anti-cancer activities.[1][2][3] It has been specifically identified as a reagent for synthesizing biarylsulfonamide CCR9 inhibitors, which are investigated for treating inflammatory bowel diseases.[8]

-

Agrochemicals: The pyridine scaffold is common in crop protection agents. This compound serves as a building block for novel herbicides and pesticides.[1][2]

-

Materials Science: It can be incorporated into polymer structures to enhance their physical and chemical properties, such as stability, conductivity, and optical characteristics.[4]

-

Biochemical Research: Used to synthesize molecules for studying enzyme inhibition and receptor binding, providing valuable tools for probing biological processes.[2]

Safety and Handling

As with any active chemical reagent, proper handling and storage are paramount to ensure laboratory safety.

| Hazard Category | GHS Information | Precautionary Measures |

| Acute Toxicity | H302: Harmful if swallowed.[6] | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[18] |

| Skin Irritation | H315: Causes skin irritation.[6] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[18][19] |

| Eye Irritation | H319: Causes serious eye irritation.[6] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[8][18] |

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[19]

-

Handling: Use in a chemical fume hood. Avoid contact with skin, eyes, and clothing.[18][19] Ensure adequate ventilation.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in chemical synthesis. Its well-defined reactivity, particularly in robust and scalable cross-coupling reactions, provides a reliable and efficient pathway for constructing complex molecules. For scientists in drug discovery and materials science, mastering the application of this versatile building block is a key step toward achieving their synthetic objectives and advancing their respective fields.

References

- This compound - Pipzine Chemicals. (n.d.).

- This compound | C6H6BrNO | CID 4738484 - PubChem. (n.d.).

- Exploring Heterocyclic Compound Applications with this compound. (2025, December 28).

- The Versatility of this compound in Modern Synthesis. (n.d.).

- Buchwald–Hartwig amination - Wikipedia. (n.d.).

- Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.).

- Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.).

- Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. (n.d.).

- The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound Supplier & Manufacturer in China | Properties, Applications, Safety Data – High Purity Chemical for Research & Industry [pipzine-chem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | C6H6BrNO | CID 4738484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 89488-29-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. This compound | 89488-29-9 [amp.chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Applications of 2-Bromo-4-methoxypyridine

Introduction: The Strategic Importance of 2-Bromo-4-methoxypyridine in Modern Chemistry

In the landscape of contemporary organic synthesis, this compound has emerged as a pivotal heterocyclic building block. Its unique electronic and steric properties, conferred by the interplay between the bromine atom, the methoxy group, and the pyridine nitrogen, make it a versatile intermediate in the synthesis of a wide array of complex molecules.[1] This guide offers an in-depth exploration of the core physical and chemical characteristics of this compound, providing researchers, scientists, and drug development professionals with the critical data and field-proven insights necessary for its effective utilization. We will delve into its physicochemical parameters, spectroscopic signature, and key synthetic methodologies, with a particular focus on its application in palladium-catalyzed cross-coupling reactions.

Core Physicochemical Properties

A thorough understanding of a compound's physical properties is fundamental to its successful application in a laboratory or industrial setting. These parameters dictate choices regarding reaction conditions, purification strategies, and storage.

Structural and General Properties

This compound is a substituted pyridine derivative with the chemical formula C₆H₆BrNO.[2] Its structure is characterized by a pyridine ring substituted with a bromine atom at the 2-position and a methoxy group at the 4-position.

| Property | Value | Source(s) |

| CAS Number | 89488-29-9 | [3] |

| Molecular Formula | C₆H₆BrNO | [2] |

| Molecular Weight | 188.02 g/mol | [2] |

| Appearance | White to off-white solid or crystalline powder. May also appear as an off-white to pale yellow liquid, depending on purity and ambient temperature. | [4] |

| Purity | Typically ≥95-98% | [3][4] |

Thermal and Solubility Profile

The thermal properties of this compound are crucial for determining appropriate reaction and purification temperatures. Its solubility dictates the choice of solvents for reactions and work-up procedures.

| Property | Value | Source(s) |

| Melting Point | 46 - 48 °C | |

| Boiling Point | 220 - 222 °C (at atmospheric pressure) | |

| Density (Estimated) | 1.546 g/cm³ | |

| Solubility | Insoluble in water. Soluble in various organic solvents, including methanol, ethanol, and dichloromethane. | |

| Storage | Recommended storage at room temperature or refrigerated (0-8 °C). | [4] |

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of this compound. While a comprehensive public database of its experimental spectra is limited, the following sections provide predicted data based on established spectroscopic principles and data from structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to exhibit three distinct signals in the aromatic region corresponding to the pyridine ring protons and one singlet in the aliphatic region for the methoxy group protons. The chemical shifts are influenced by the electron-withdrawing bromine atom and the electron-donating methoxy group.

-

¹³C NMR: The carbon-13 NMR spectrum is predicted to show six unique signals, five for the pyridine ring carbons and one for the methoxy carbon. The carbon atom bonded to the bromine (C-2) is expected to be significantly downfield.

Note: The following are predicted spectral data for the structurally similar compound 2-Bromo-4-methylpyridine, which can serve as a valuable reference.[5]

| Predicted ¹H NMR Data (in CDCl₃) for 2-Bromo-4-methylpyridine | |||

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | ~8.2 - 8.4 | Doublet (d) | ~5.0 |

| H-3 | ~7.2 - 7.4 | Singlet (s) or narrow doublet | < 1.0 |

| H-5 | ~7.0 - 7.2 | Doublet (d) | ~5.0 |

| -CH₃ | ~2.3 - 2.5 | Singlet (s) | N/A |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups, including C-H, C=C, C=N, and C-O bonds.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M+) would be expected at m/z 187 and 189 in an approximate 1:1 ratio, which is characteristic of the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Experimental Protocols: Synthesis and Purification

The reliable synthesis and purification of this compound are critical for its use in subsequent applications.

Synthesis of this compound

A common synthetic route involves the reaction of 4-methoxypyridine with a brominating agent.

Protocol: Bromination of 4-Methoxypyridine

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methoxypyridine (1.0 eq.) in an appropriate anhydrous solvent (e.g., hexane).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Base and Brominating Agent: Slowly add n-butyllithium (n-BuLi) (2.0 eq.) to the cooled solution while maintaining the temperature. Stir the resulting mixture for 1 hour. Subsequently, add a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (2.4 eq.) in anhydrous tetrahydrofuran (THF) dropwise.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by carefully adding water at 0 °C. Extract the product with diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

Purification of this compound

High-performance liquid chromatography (HPLC) is an effective method for obtaining high-purity this compound.

Protocol: Preparative HPLC Purification

-

Sample Preparation: Dissolve the crude this compound in a suitable mobile phase solvent.

-

Chromatographic Conditions:

-

Column: A preparative C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile (or methanol) with a suitable modifier like formic acid or trifluoroacetic acid.

-

Detection: UV detection at a wavelength where the compound absorbs strongly (e.g., 254 nm).

-

-

Fraction Collection: Collect the fractions corresponding to the main product peak.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Application in Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry.

Reaction Mechanism and Workflow

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base. The catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.

-

Heating: Immerse the flask in a preheated oil bath and stir the mixture at 80-100 °C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed and may cause skin and eye irritation.[2]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.

-

Handling: Avoid inhalation of dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

Conclusion

This compound is a chemical intermediate of significant value, with a well-defined set of physicochemical properties that make it amenable to a variety of synthetic transformations. Its utility, particularly in palladium-catalyzed cross-coupling reactions, underscores its importance in the synthesis of complex organic molecules for the pharmaceutical and materials science industries. This guide provides a comprehensive overview of its properties and applications, serving as a valuable resource for researchers and scientists in the field.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Pipzine Chemicals. (n.d.). This compound.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Beilstein Journals. (n.d.). Supplementary Information.

- PubChemLite. (n.d.). This compound (C6H6BrNO).

- PubChem. (n.d.). 2-Bromo-4-methylpyridine. National Center for Biotechnology Information.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of this compound in Modern Synthesis.

Sources

- 1. This compound | C6H6BrNO | CID 4738484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound Supplier & Manufacturer in China | Properties, Applications, Safety Data – High Purity Chemical for Research & Industry [pipzine-chem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to 2-Bromo-4-methoxypyridine (CAS: 89488-29-9)

Abstract

This technical guide provides a comprehensive overview of this compound, CAS number 89488-29-9, a pivotal heterocyclic building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, spectroscopic signature, synthetic methodologies, and core reactivity. We place special emphasis on its application in palladium-catalyzed cross-coupling reactions, which are fundamental to its utility in medicinal chemistry and materials science. The narrative is grounded in established chemical principles, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of a Versatile Pyridine Synthon

This compound is a substituted pyridine derivative that has emerged as a strategically important intermediate in the synthesis of complex organic molecules.[1][2] Its structure, featuring a bromine atom at the electron-deficient 2-position and a methoxy group at the 4-position, provides a unique combination of reactivity and stability.[1] The bromine atom serves as a versatile handle for a multitude of cross-coupling reactions, enabling the precise formation of new carbon-carbon and carbon-heteroatom bonds.[3][4] This reactivity is central to its widespread use in the development of pharmaceuticals, agrochemicals, and novel materials.[1][2] In medicinal chemistry, the pyridine scaffold is a privileged structure found in numerous therapeutic agents, and this compound provides a reliable entry point for constructing diverse molecular libraries for drug discovery programs, including the synthesis of anti-inflammatory and anti-cancer agents.[1][2]

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The properties of this compound are well-documented, providing a clear benchmark for sample identification and quality control.

Physical and Chemical Properties

The compound is typically a light-yellow to brown solid or low-melting solid at room temperature.[5] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 89488-29-9 | [6][7] |

| Molecular Formula | C₆H₆BrNO | [6][7] |

| Molecular Weight | 188.02 g/mol | [6][7] |

| Appearance | Light-yellow to yellow to brown solid or liquid | [5] |

| Boiling Point | 231.1°C at 760 mmHg (Predicted) | [8] |

| Density | ~1.5 g/cm³ (Predicted) | [8] |

| IUPAC Name | This compound | [7][] |

| InChI Key | AWBDARKONATUHX-UHFFFAOYSA-N | [5] |

| Canonical SMILES | COC1=CC(=NC=C1)Br | [7][] |

Spectroscopic Signature

Spectroscopic analysis is essential for confirming the structure and purity of this compound. The following data, based on published values and spectroscopic principles, serves as a reference for characterization.[6]

-

¹H NMR (300 MHz, CDCl₃) : The proton NMR spectrum is expected to show three signals in the aromatic region and one singlet for the methoxy group protons.[6]

-

δ 8.16-8.18 (d, J=6.0 Hz, 1H) : Corresponds to the proton at the C6 position (H-6), deshielded by the adjacent nitrogen.

-

δ 7.00-7.01 (d, J=2.4 Hz, 1H) : Corresponds to the proton at the C3 position (H-3).

-

δ 6.78-6.80 (dd, J=2.4, 5.9 Hz, 1H) : Corresponds to the proton at the C5 position (H-5).

-

δ 3.86 (s, 3H) : The sharp singlet of the methoxy (-OCH₃) protons.[6]

-

-

¹³C NMR (75 MHz, CDCl₃) : The carbon NMR spectrum should exhibit six distinct signals.[6]

-

δ 166.8, 150.6, 143.0 : Resonances for the pyridine ring carbons, with C2 (attached to Br) and C4 (attached to OMe) being significantly shifted.

-

δ 113.2, 110.2 : Signals for the protonated ring carbons (C3, C5).

-

δ 55.6 : The signal for the methoxy carbon (-OCH₃).[6]

-

-

Mass Spectrometry (MS) : The mass spectrum provides definitive confirmation of the molecular weight and elemental composition.

-

High-Resolution MS (FAB) : Calculated for C₆H₆BrNO (M+1) is 187.9711; a typical found value is 187.9708.[6]

-

Key Feature : The presence of bromine results in a characteristic isotopic pattern for the molecular ion peak, with two signals of nearly equal intensity at [M]⁺ and [M+2]⁺, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[10]

-

Synthesis Methodologies

The synthesis of this compound can be approached from different precursors, with the choice of route often depending on starting material availability, scale, and desired purity. Two prevalent methods are directed ortho-metalation and nucleophilic aromatic substitution.

Route 1: Directed Ortho-Metalation of 4-Methoxypyridine

This method leverages the directing effect of the methoxy group to achieve selective bromination at the C2 position. The workflow involves deprotonation using a strong base followed by quenching with a bromine source.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | 89488-29-9 [sigmaaldrich.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | C6H6BrNO | CID 4738484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

2-Bromo-4-methoxypyridine molecular weight

An In-Depth Technical Guide to 2-Bromo-4-methoxypyridine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern synthetic chemistry and drug development, heterocyclic compounds are foundational pillars. Their unique structures provide the necessary scaffolds for a vast array of biologically active molecules. Among these, this compound (CAS No: 89488-29-9) emerges as a particularly versatile and valuable building block.[1][2] Its strategic placement of a reactive bromine atom and a methoxy group on the pyridine ring makes it an indispensable intermediate for constructing complex molecular architectures.[2][3]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It aims to provide not just procedural details but also a deeper understanding of the causality behind experimental choices, empowering scientists to leverage the full potential of this reagent. We will delve into its core properties, established synthesis protocols, key chemical transformations, and its significant applications, particularly in the realms of medicinal chemistry and materials science.[1][3]

Chapter 1: Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis. This compound is typically an off-white to pale yellow liquid or a light-yellow to brown solid, a physical state that can be dependent on its purity.[3][4] Its solubility in common organic solvents like methanol, ethanol, and dichloromethane facilitates its use in a wide range of reaction conditions.[5]

Data Presentation: Key Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 188.02 g/mol | [3][6][7][8] |

| Molecular Formula | C₆H₆BrNO | [3][6][9] |

| CAS Number | 89488-29-9 | [3][6][9] |

| Appearance | Off-white to pale yellow liquid; Light-yellow to brown solid | [3][4] |

| Purity | ≥95-98% (typical) | [3][4][8] |

| Storage Temperature | 0-8 °C or Room Temperature | [3][4] |

Analytical characterization is crucial for verifying the identity and purity of the compound. High-resolution mass spectrometry (HRMS) should show a calculated value for [M+H]⁺ of approximately 187.9711.[9] Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation, with ¹H NMR typically showing characteristic signals for the methoxy group protons and the three aromatic protons on the pyridine ring.[9]

Chapter 2: Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. Two prominent methods are nucleophilic aromatic substitution and directed ortho-metalation.

Caption: Key synthetic routes to this compound.

Method 1: Nucleophilic Aromatic Substitution

This approach is predicated on the differential reactivity of the halogen atoms in 2-bromo-4-chloropyridine. The chlorine at the 4-position is more susceptible to nucleophilic attack than the bromine at the 2-position. Using a strong nucleophile like sodium methoxide allows for the selective displacement of the chloride.

-

Step 1: Reaction Setup: To a solution of 2-bromo-4-chloropyridine (1.0 g, 5.2 mmol) in dimethyl sulfoxide (DMSO, 10 mL), add sodium methoxide (0.35 g, 6.48 mmol).[9][10]

-

Step 2: Reaction Execution: Stir the reaction mixture at 120 °C for 24 hours. The high temperature is necessary to overcome the activation energy for the substitution on the electron-deficient pyridine ring. DMSO is an excellent polar aprotic solvent for this type of reaction, effectively solvating the sodium cation.[9][10]

-

Step 3: Workup: After cooling to room temperature, extract the mixture with ethyl acetate (EtOAc). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[9][10]

-

Step 4: Purification: Purify the resulting residue by preparative high-performance liquid chromatography (HPLC) or distillation to yield this compound as a colorless oil.[9]

Method 2: Directed Ortho-Metalation

This method offers an alternative route starting from 4-methoxypyridine. The methoxy group directs the deprotonation by a strong base (n-butyllithium) to the adjacent C2 position. The resulting lithiated intermediate is then quenched with a bromine source.

-

Step 1: Lithiation: In a nitrogen atmosphere, treat a solution of N,N-dimethylethanolamine (1.40 mL, 13.93 mmol) in hexanes (10 mL) at -20 °C with n-BuLi (11.91 mL, 2.34M in hexanes). After 30 minutes, add 4-methoxypyridine (0.70 mL, 6.90 mmol) dropwise and stir for one hour.[9]

-

Step 2: Bromination: Cool the resulting orange solution to -78 °C. Add a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (5.40 g, 16.57 mmol) in THF (5 mL) dropwise. The low temperature is critical to control the reactivity of the organolithium intermediate. Allow the mixture to warm slowly to room temperature overnight.[9]

-

Step 3: Quenching and Workup: Quench the reaction with water at 0 °C and extract with diethyl ether.[9]

-

Step 4: Purification: The crude product can be purified by distillation or HPLC to yield the final product.[9]

Chapter 3: Chemical Reactivity and Key Transformations

The synthetic utility of this compound stems from its defined reactivity, primarily centered on the carbon-bromine bond at the 2-position. This site is highly amenable to palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery for forming new carbon-carbon and carbon-nitrogen bonds.[11]

Caption: General workflow for cross-coupling reactions.

The choice of palladium catalyst, ligand, and base is critical for achieving high yields and selectivity. For instance, in Suzuki-Miyaura couplings, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are commonly employed. In Buchwald-Hartwig aminations, specialized phosphine ligands are often required to facilitate the C-N bond formation.[11] These reactions enable the direct attachment of diverse aryl, heteroaryl, or alkyl groups, rapidly generating libraries of compounds for screening.[11]

It is important to note, however, that the reactivity can be substrate-specific. In one study focusing on enantioselective dearomative addition of Grignard reagents, this compound did not yield any conversion, highlighting that specific reaction conditions may not be universally applicable.[12]

Chapter 4: Applications in Drug Discovery and Development

This compound is not just a reagent but a strategic starting point for building molecules with therapeutic potential. Its pyridine core is a common motif in many successful drugs.[1]

-

Anti-inflammatory Agents: The compound is a documented reagent for the synthesis of biarylsulfonamide CCR9 inhibitors, which are investigated for the treatment of inflammatory bowel diseases.[10]

-

Oncology: It serves as a key intermediate in the development of various pharmaceutical agents, including those with potential anti-cancer activity.[1][2][3] The ability to easily modify the 2-position allows for the systematic exploration of structure-activity relationships (SAR).

-

Biochemical Research: Beyond direct synthesis, it is used to create molecular probes for studying enzyme inhibition and receptor binding, providing critical insights into biological pathways.[3]

-

Agrochemicals and Materials Science: Its utility extends to the creation of novel agrochemicals like herbicides and pesticides, as well as advanced materials such as polymers and coatings.[1][3]

Caption: Conceptual pathway from building block to drug candidate.

Chapter 5: Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. This compound is a hazardous substance and must be handled with appropriate precautions.

Data Presentation: GHS Hazard Summary

| Hazard Class | Statement | GHS Code | Source(s) |

| Acute Toxicity, Oral | Harmful if swallowed | H302 | [4][6] |

| Acute Toxicity, Dermal | Harmful in contact with skin | H312 | [6] |

| Skin Irritation | Causes skin irritation | H315 | [4][6] |

| Eye Irritation | Causes serious eye irritation | H319 | [4][6] |

| Acute Toxicity, Inhalation | Harmful if inhaled | H332 | [6] |

-

Always handle this chemical in a well-ventilated area or a chemical fume hood.[13]

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13]

-

Avoid breathing vapors or mists.

-

Wash hands thoroughly after handling.[14]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[13][14]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[13][14]

-

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[13]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][13] Recommended storage temperatures can range from 0-8 °C to general room temperature, so consult the supplier-specific recommendation.[3][4]

Conclusion

This compound has firmly established itself as a high-value, versatile intermediate in the chemical sciences. Its well-defined reactivity, particularly in robust cross-coupling reactions, provides a reliable and efficient pathway for the synthesis of diverse and complex molecules. For professionals in drug discovery, it offers a foundational scaffold to build novel therapeutics targeting a range of diseases from inflammatory conditions to cancer. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential in both academic research and industrial applications.

References

- Title: this compound. Source: Pipzine Chemicals. URL:[Link]

- Title: this compound | C6H6BrNO | CID 4738484. Source: PubChem. URL:[Link]

- Title: Exploring Heterocyclic Compound Applications with this compound. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]

- Title: The Versatility of this compound in Modern Synthesis. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]

- Title: 4-Bromo-2-methoxypyridine | C6H6BrNO | CID 14062309. Source: PubChem. URL:[Link]

- Title: 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Source: PubMed Central (PMC). URL:[Link]

- Title: Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 89488-29-9 [sigmaaldrich.com]

- 5. This compound Supplier & Manufacturer in China | Properties, Applications, Safety Data – High Purity Chemical for Research & Industry [pipzine-chem.com]

- 6. This compound | C6H6BrNO | CID 4738484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 89488-29-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. scbt.com [scbt.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. This compound | 89488-29-9 [amp.chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

2-Bromo-4-methoxypyridine structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 2-Bromo-4-methoxypyridine

Abstract

This technical guide provides a comprehensive, methodology-focused walkthrough for the definitive structure elucidation of this compound (CAS No: 89488-29-9). Designed for researchers, chemists, and quality control professionals, this document moves beyond simple data reporting to detail the integrated application of Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. Each section explains the causal logic behind the experimental choices and provides field-proven protocols. The guide culminates in a synthesized analysis, demonstrating how multi-faceted data streams converge to provide an unambiguous structural confirmation, reinforced by 2D NMR correlation principles.

Introduction and Strategic Overview

This compound is a key heterocyclic building block in medicinal and materials chemistry.[1] Its utility as a synthetic intermediate demands rigorous and unequivocal structural verification to ensure downstream reaction success, patentability, and regulatory compliance. The presence of multiple substituents on the pyridine ring necessitates a sophisticated analytical approach to prevent misidentification with structural isomers.

The core principle of modern structure elucidation is one of orthogonal confirmation. No single technique is sufficient; instead, we build a self-validating system where the weaknesses of one method are covered by the strengths of another. Mass spectrometry provides the molecular formula, infrared spectroscopy identifies key functional groups, and a suite of 1D and 2D NMR experiments maps the precise atomic connectivity.

Molecular Properties Summary

A foundational overview of the target analyte's properties is the first step in any analytical campaign.

| Property | Value | Source |

| CAS Number | 89488-29-9 | [2][3] |

| Molecular Formula | C₆H₆BrNO | [2][3] |

| Molecular Weight | 188.02 g/mol | [3] |

| Monoisotopic Mass | 186.96328 Da | [3] |

| Appearance | Light-yellow to yellow to brown solid or liquid | [1] |

| Purity (Typical) | ≥95% | [1] |

Integrated Analytical Workflow

The logical flow for elucidating an unknown or verifying a known structure follows a deliberate sequence. We begin with low-resolution, high-throughput methods to confirm mass and elemental composition, followed by functional group analysis, and conclude with high-resolution mapping of the molecular skeleton.

Caption: Integrated workflow for the structure elucidation of this compound.

Mass Spectrometry (MS) for Formula Confirmation

Expertise & Causality: MS is the first-line technique because it directly measures the mass-to-charge ratio (m/z), providing the most rapid and accurate confirmation of molecular weight and, with high resolution, the elemental formula. For a halogenated compound, MS is particularly powerful due to the characteristic isotopic distribution of bromine.

Experimental Protocol: GC-MS

This protocol is representative for obtaining electron ionization (EI) mass spectra for volatile compounds like the target analyte.[4]

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC-MS System Parameters:

-

Injector: 250 °C, Split mode (e.g., 50:1).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 60 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 350.

-

Source Temperature: 230 °C.

-

-

Injection & Acquisition: Inject 1 µL of the sample solution and acquire the data.

-

Data Analysis: Extract the mass spectrum from the total ion chromatogram (TIC) peak corresponding to the analyte.

Data Analysis and Interpretation

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the elemental composition.

-

Molecular Formula Confirmation: The experimental monoisotopic mass was found to be 187.9708 for the [M+H]⁺ ion.[2] This correlates exceptionally well with the calculated mass of 187.9711 for C₆H₇BrNO⁺, confirming the molecular formula.[2]

-

Bromine Isotope Pattern: A key validation checkpoint is the presence of two major peaks in the molecular ion cluster, separated by 2 m/z units, with nearly equal intensity (1:1 ratio). This is the signature of a molecule containing a single bromine atom (⁵⁰·⁵% ⁷⁹Br and ⁴⁹·⁵% ⁸¹Br). The expected peaks would be at m/z 187 and 189.

-

Fragmentation Analysis: Under EI conditions, predictable fragmentation supports the structure. Key expected fragments for this compound include:

-

[M-Br]⁺ (m/z 108): Loss of the bromine radical, a common fragmentation for bromo-aromatics.

-

[M-CH₃]⁺ (m/z 172/174): Loss of a methyl radical from the methoxy group.

-

[M-CHO]⁺ (m/z 158/160): Loss of a formyl radical, often seen with methoxy-aromatics.

-

Infrared (IR) Spectroscopy for Functional Group Analysis

Expertise & Causality: FT-IR spectroscopy is a rapid, non-destructive technique that probes the vibrational frequencies of chemical bonds. It serves as a crucial "fingerprinting" method to confirm the presence of the expected functional groups (aromatic ring, ether linkage, C-H bonds) and the absence of unexpected ones (e.g., -OH or C=O).

Experimental Protocol: FT-IR (Thin Film)

This protocol is suitable for liquid samples or low-melting solids.[4]

-

Background Acquisition: Ensure the sample chamber is clean and empty. Run a background scan to measure atmospheric H₂O and CO₂; this will be automatically subtracted from the sample spectrum.

-

Sample Preparation: Place one drop of the neat sample onto a polished salt plate (NaCl or KBr). Carefully place a second plate on top to create a thin, uniform liquid film.

-

Data Acquisition: Place the salt plate assembly in the spectrometer's sample holder. Acquire the spectrum, co-adding 16-32 scans to improve the signal-to-noise ratio over a range of 4000-600 cm⁻¹.

-

Data Processing: The instrument software will generate the final transmittance or absorbance spectrum. Label the major absorption peaks.

Data Analysis and Interpretation

The experimental FT-IR spectrum shows several key absorption bands that are consistent with the proposed structure.[2]

| Wavenumber (cm⁻¹) | Assignment | Functional Group | Rationale |

| 2956, 2925, 2851 | C-H Asymmetric & Symmetric Stretching | Methyl (sp³) & Aromatic (sp²) | Confirms the presence of both methoxy and aromatic C-H bonds. |

| ~1580-1450 | C=C and C=N Ring Stretching | Pyridine Ring | Characteristic vibrations for aromatic and heteroaromatic rings. |

| ~1250-1200 | C-O-C Asymmetric Stretching | Aryl-alkyl ether | Strong, characteristic absorption confirming the methoxy group's ether linkage. |

| ~1050-1020 | C-O-C Symmetric Stretching | Aryl-alkyl ether | A second, often weaker, band supporting the ether assignment. |

| Below 800 | C-Br Stretching | Bromo-pyridine | The C-Br bond vibration typically appears in the fingerprint region. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the cornerstone of structure elucidation, providing detailed information about the chemical environment, count, and connectivity of ¹H and ¹³C atoms. For substituted pyridines, where subtle electronic effects dictate chemical shifts, a multi-pronged NMR approach is not just beneficial, but essential for unambiguous assignment.

Experimental Protocol: General NMR

-

Sample Preparation: Dissolve 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).[5] CDCl₃ is a good first choice for its solubilizing power and well-defined residual solvent peaks for calibration.

-

¹H NMR Acquisition: On a ≥300 MHz spectrometer, acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 8-16) should be used to achieve a good signal-to-noise ratio.[5]

-

¹³C{¹H} NMR Acquisition: Using a proton-decoupled pulse program, acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 128-1024) and a short relaxation delay (1-2 s) are required.[5]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the ¹H spectrum to the residual CHCl₃ peak at δ 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at δ 77.16 ppm.[4]

¹H NMR Analysis: The Proton Skeleton

The proton NMR spectrum provides the first direct view of the substitution pattern. The experimental data shows three distinct aromatic signals and one methyl signal, consistent with the structure.[2]

| Proton Assignment | Experimental δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| H-6 | 8.16 - 8.18 | Doublet (d) | 6.0 | Most downfield proton due to proximity to the electronegative nitrogen atom. Coupled only to H-5 (ortho coupling). |

| H-3 | 7.00 - 7.01 | Doublet (d) | 2.4 | Shielded relative to H-6. Coupled only to H-5 (meta coupling), resulting in a small J value. |

| H-5 | 6.78 - 6.80 | Doublet of Doublets (dd) | 5.9, 2.4 | Most upfield aromatic proton, influenced by the electron-donating methoxy group. Split by both H-6 (ortho, large J) and H-3 (meta, small J). |